3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
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Overview
Description
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions and an imidazole ring at the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves coupling the imidazole derivative with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: The difluoro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function . This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-[2-(1H-imidazol-4-yl)ethyl]benzamide: Lacks the difluoro groups, which may affect its chemical reactivity and biological activity.
Uniqueness
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the presence of both difluoro groups and an imidazole ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biology, and material science .
Properties
Molecular Formula |
C12H11F2N3O |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
3,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11F2N3O/c13-10-2-1-8(5-11(10)14)12(18)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H,16,18) |
InChI Key |
WSHUHGLLNOSVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN2)F)F |
Origin of Product |
United States |
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